molecular formula C10H18N2O B2863324 N-(piperidin-4-yl)cyclobutanecarboxamide CAS No. 953899-02-0

N-(piperidin-4-yl)cyclobutanecarboxamide

Cat. No.: B2863324
CAS No.: 953899-02-0
M. Wt: 182.267
InChI Key: FKPSGXGIDFXXEJ-UHFFFAOYSA-N
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Description

N-(Piperidin-4-yl)cyclobutanecarboxamide is a bicyclic organic compound featuring a piperidine ring fused to a cyclobutane carboxamide group. Its molecular formula is C₁₀H₁₉ClN₂O (as the dihydrochloride salt), with a molar mass of 218.73 g/mol . The compound is synthesized via condensation reactions, as evidenced by the synthesis of structurally analogous "piperidylcarboxamide 4," which achieved a 73% yield and a melting point of 154–156°C .

Properties

IUPAC Name

N-piperidin-4-ylcyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c13-10(8-2-1-3-8)12-9-4-6-11-7-5-9/h8-9,11H,1-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPSGXGIDFXXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(piperidin-4-yl)cyclobutanecarboxamide typically involves the reaction of piperidine with cyclobutanecarboxylic acid or its derivatives. One common method includes the use of cyclobutanecarboxylic acid chloride, which reacts with piperidine in the presence of a base such as triethylamine to form the desired amide. The reaction is usually carried out under anhydrous conditions and at controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(piperidin-4-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-(piperidin-4-yl)cyclobutanecarboxamide has found applications in various fields of scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(piperidin-4-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(piperidin-4-yl)cyclobutanecarboxamide with analogous piperidine- and carboxamide-containing compounds, focusing on physicochemical properties, synthesis, and biological relevance.

Structural and Physicochemical Properties
Compound Name Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Structural Features
This compound C₁₀H₁₉ClN₂O 218.73 154–156 Cyclobutane carboxamide, piperidine ring
BD 1008 C₁₆H₂₄Br₂Cl₂N₄ 547.11 Not reported Dichlorophenyl, pyrrolidine, ethylamine
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide C₁₃H₁₇ClN₄O 296.76 Not reported Piperazine ring, chlorophenyl substituent
4-(4-Fluorophenyl)piperidine C₁₁H₁₄FN 179.24 Not reported Fluorophenyl, unsubstituted piperidine

Key Observations :

  • Cyclobutane vs. Aromatic Rings : The cyclobutane group in the target compound introduces steric strain and rigidity, unlike the planar aromatic rings in BD 1008 or 4-(4-fluorophenyl)piperidine . This may reduce metabolic oxidation but limit solubility.
  • Salt Forms : The dihydrochloride form of the target compound enhances aqueous solubility compared to neutral analogs like BD 1008 .

Biological Activity

N-(piperidin-4-yl)cyclobutanecarboxamide is a compound with significant potential in medicinal chemistry, particularly due to its unique structural characteristics that facilitate interactions with various biological targets. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclobutane ring linked to a piperidine moiety through a carboxamide group. This structure contributes to its solubility and reactivity, which are essential for biological interactions.

  • Molecular Formula : C10_{10}H16_{16}N2_2O
  • Molecular Weight : Approximately 182.25 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:

  • Receptor Modulation : The piperidine ring allows for hydrogen bonding and π-π interactions, enhancing binding affinity to specific receptors.
  • Enzyme Interaction : The compound may inhibit or activate certain enzymes involved in critical biochemical pathways, influencing processes such as apoptosis and cell proliferation.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against various microbial strains.
  • Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation by modulating pathways related to apoptosis .
  • Neuroprotective Effects : Some derivatives have been evaluated for their ability to protect neuronal cells, indicating potential applications in neurodegenerative diseases .

Comparative Biological Activity Table

Activity TypeDescriptionReference
AntimicrobialEffective against specific bacterial strains
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveProtects neuronal cells from damage

Case Studies

Several studies have investigated the effects of this compound in various biological contexts:

  • Anticancer Study :
    • A study evaluated the compound's effect on HepG2 liver cancer cells, demonstrating significant inhibition of cell cycle progression and induction of apoptosis via upregulation of cleaved caspase-3 .
  • Neuroprotective Evaluation :
    • Research focused on the neuroprotective effects of piperidine derivatives showed that this compound could mitigate oxidative stress-induced neuronal damage, suggesting its potential use in treating neurodegenerative conditions .
  • Antimicrobial Assessment :
    • In vitro tests revealed that the compound exhibited notable activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.

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